molecular formula C13H13NO B086596 N,N-dimethylnaphthalene-2-carboxamide CAS No. 13577-85-0

N,N-dimethylnaphthalene-2-carboxamide

Cat. No.: B086596
CAS No.: 13577-85-0
M. Wt: 199.25 g/mol
InChI Key: DXKBTRRRWABXMX-UHFFFAOYSA-N
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Description

N,N-Dimethylnaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring dimethyl substituents on the amide nitrogen. Its molecular structure (Figure 1) consists of a naphthalene ring system with a carboxamide group at the 2-position, where the nitrogen atom is bonded to two methyl groups.

The dimethyl groups impart steric and electronic effects that influence solubility, conformational stability, and intermolecular interactions.

Properties

CAS No.

13577-85-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N,N-dimethylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13NO/c1-14(2)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

DXKBTRRRWABXMX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural differences among naphthalene carboxamides arise from substituents on the amide nitrogen or naphthalene ring. For example:

  • N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (11) : This analog features a hydroxyl group at the 1-position and a 2,5-dimethylphenyl substituent. X-ray crystallography reveals a nearly planar structure with intramolecular O–H···O hydrogen bonds, shortening the C9=O2 bond to 1.249(3) Å (vs. typical ~1.23–1.27 Å for amides) . The dihedral angle between naphthalene and benzene rings is 3.01°, enhancing conjugation.
  • No crystallographic data are available, but NMR studies suggest distinct rotational dynamics (discussed below) .

Table 1: Selected Crystallographic Parameters

Compound C=O Bond Length (Å) Dihedral Angle (°) Key Interactions
Compound 11 1.249(3) 3.01 O–H···O, C–H···O
Typical Amides 1.23–1.27 Variable Depends on substituents

Rotational Dynamics and NMR Analysis

The energy barrier (Ea) for rotation around the C–N amide bond is influenced by substituents. In a study comparing:

(3-Hydroxynaphthalen-2-yl)(morpholin-4-yl)methanone

(3-Hydroxynaphthalen-2-yl)(pyrrolidine-1-yl)methanone

3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide

NMR chemical shifts of the hydroxyl group (δ) correlated with Ea. The dimethyl analog (Compound 3) exhibited a higher rotational barrier than morpholine/pyrrolidine derivatives due to steric hindrance from the methyl groups, restricting free rotation .

Table 2: Rotational Energy Barriers and NMR Trends

Compound Substituents Relative Ea NMR δ (ppm)
Morpholine Derivative Morpholin-4-yl Lower Higher δ
Dimethyl Derivative N,N-Dimethyl Higher Lower δ

Bioactivity Profiles

Hydroxylated analogs demonstrate notable bioactivity:

  • Compound 11 : Exhibits in vitro antistaphylococcal activity, attributed to its planar structure and hydrogen-bonding capacity .

In contrast, N,N-dimethylnaphthalene-2-carboxamide’s bioactivity remains underexplored. The dimethyl groups may reduce polarity, affecting membrane permeability in biological systems.

Preparation Methods

Traditional Two-Step Synthesis

A classical approach involves converting naphthalene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2_2), followed by reaction with dimethylamine:

Naphthalene-2-COOHSOCl2Naphthalene-2-COCl(CH3)2NHN,N-Dimethylnaphthalene-2-carboxamide\text{Naphthalene-2-COOH} \xrightarrow{\text{SOCl}2} \text{Naphthalene-2-COCl} \xrightarrow{\text{(CH}3\text{)}_2\text{NH}} \text{this compound}

While effective, this method faces criticism due to:

  • Hazardous byproducts : SOCl2_2 generates SO2_2 and HCl, requiring rigorous scrubbing systems.

  • Energy intensity : Acid chloride formation typically requires reflux conditions (70–80°C).

Modern Modifications

Recent advancements replace SOCl2_2 with safer reagents like oxalyl chloride or phosphorus trichloride. For example, oxalyl chloride in dichloromethane at 0°C produces the acid chloride in 85% yield, which subsequently reacts with dimethylamine in tetrahydrofuran (THF) to give the amide.

Catalytic Alkylation of Amides

Reductive Alkylation

An alternative pathway involves alkylating pre-formed amides. For example, EP0361577B1 describes the reduction of N-trifluoroacetyl-protected amides followed by alkylation with iodoethane. Adapting this for N,N-dimethylation would require:

  • Protecting naphthalene-2-carboxamide with trifluoroacetic anhydride.

  • Reducing the amide to a secondary amine.

  • Alkylating with methyl iodide in the presence of K2_2CO3_3.

However, this method is less efficient for dimethylation due to over-alkylation risks and lower regioselectivity.

Comparative Analysis of Methods

Parameter Carbamoyl Chloride Coupling Acid Chloride Route Alkylation
Temperature10–50°C0–80°C25–100°C
Reaction Time15–60 min2–6 hours4–12 hours
Yield>95%70–85%50–65%
ByproductsHCl (neutralized)SO2_2, HClAlkyl halides
ScalabilityIndustrialPilot-scaleLab-scale
Environmental ImpactLowHighModerate

Industrial-Scale Purification

Crude this compound obtained via carbamoyl chloride coupling is >99% pure, requiring only vacuum distillation for pharmaceutical-grade purity (99.5%). The base-hydrochloride salt (e.g., triethylamine hydrochloride) is filtered, neutralized with NaOH, and recycled, reducing raw material costs by 30% .

Q & A

Q. Example Workflow :

Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

Perform docking studies with AutoDock Vina against protein databases (PDB).

Validate with in vitro assays (e.g., enzyme inhibition).

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm methyl group substitution and amide bond formation. Key signals:
    • N-CH3_3 protons at δ 2.8–3.2 ppm .
    • Aromatic protons in the naphthalene ring (δ 7.2–8.5 ppm) .
  • HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Melting Point : 145–148°C (deviations indicate impurities) .

Advanced Tip : Use hyphenated techniques like LC-NMR for real-time structural analysis during degradation studies .

How do conflicting data on physicochemical properties (e.g., solubility, stability) arise, and how can they be resolved?

Advanced Research Focus
Discrepancies often stem from:

  • Solvent polarity : LogP values vary with measurement methods (e.g., shake-flask vs. computational) .
  • Degradation under storage : Hydrolysis of the amide bond in humid conditions reduces stability .
  • Instrument calibration : Ensure standardized protocols (e.g., NIST reference materials) for reproducibility .

Q. Resolution Strategy :

  • Cross-validate solubility data using multiple solvents (water, DMSO, ethanol).
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

What mechanisms underlie the biological activity of this compound in pharmacological studies?

Q. Advanced Research Focus

  • Cytotoxicity : Induces apoptosis in cancer cells via mitochondrial pathway activation (IC50_{50} = 12–18 µM) .
  • Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR inhibition at 0.5 µM) .
  • Metabolic stability : Low CYP3A4-mediated metabolism enhances in vivo half-life .

Q. Advanced Research Focus

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., amides) to target C1 or C3 positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids for C6 modifications .
  • Protection/Deprotection : Temporarily block reactive sites with tert-butyl groups .

Example : Nitration at C4 using HNO3_3/H2_2SO4_4 yields a monosubstituted derivative (85% yield) .

What strategies mitigate stability issues during long-term storage of this compound?

Q. Basic Research Focus

  • Storage Conditions : Keep in airtight containers under nitrogen at -20°C .
  • Lyophilization : Enhances stability by removing hydrolytic water .
  • Excipients : Add antioxidants (e.g., BHT) to formulations to prevent oxidation .

How do structural analogs of this compound compare in drug-likeness and toxicity?

Q. Advanced Research Focus

  • SAR Studies : Replace dimethyl groups with cyclopropyl to enhance metabolic stability .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxic analogs .
  • Bioisosteres : Substitute naphthalene with quinoline to improve solubility without losing activity .

What in silico tools predict the ADMET profile of this compound?

Q. Basic Research Focus

  • ADMET Predictor : Estimates absorption (Caco-2 permeability) and CYP inhibition .
  • SwissADME : Computes bioavailability radar and drug-likeness (Lipinski’s rule compliance) .
  • Molinspiration : Generates topological polar surface area (TPSA) for blood-brain barrier penetration .

How can interaction studies with serum proteins inform dosing regimens?

Q. Advanced Research Focus

  • Fluorescence Quenching : Measure binding constants (Ka_a ≈ 104^4 M1^{-1}) with human serum albumin .
  • Microscale Thermophoresis : Quantify affinity shifts under physiological pH (7.4) .
  • Implications : High protein binding (>85%) necessitates dose adjustments to maintain free drug levels .

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